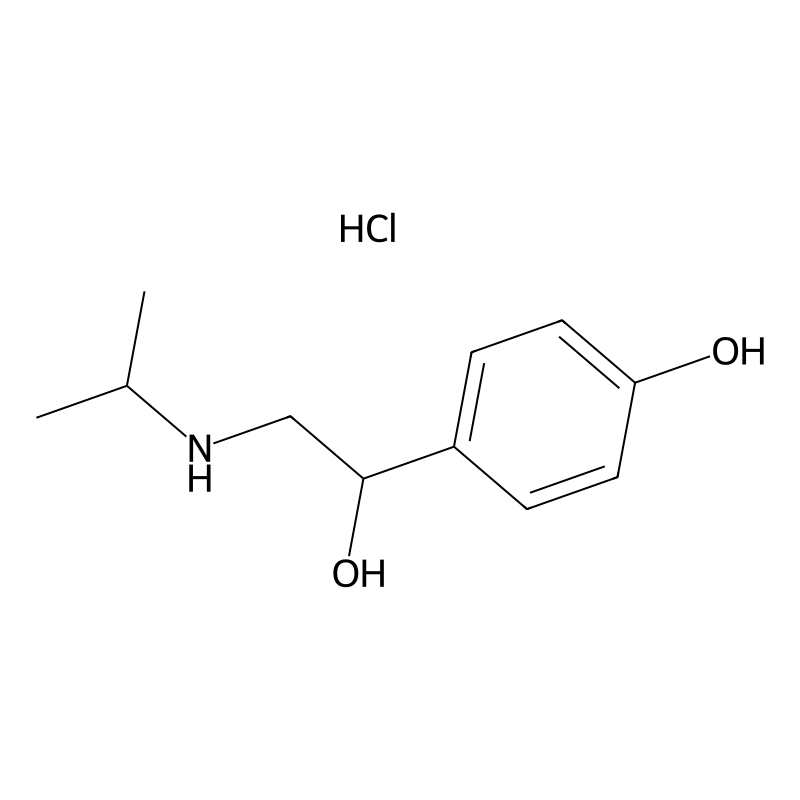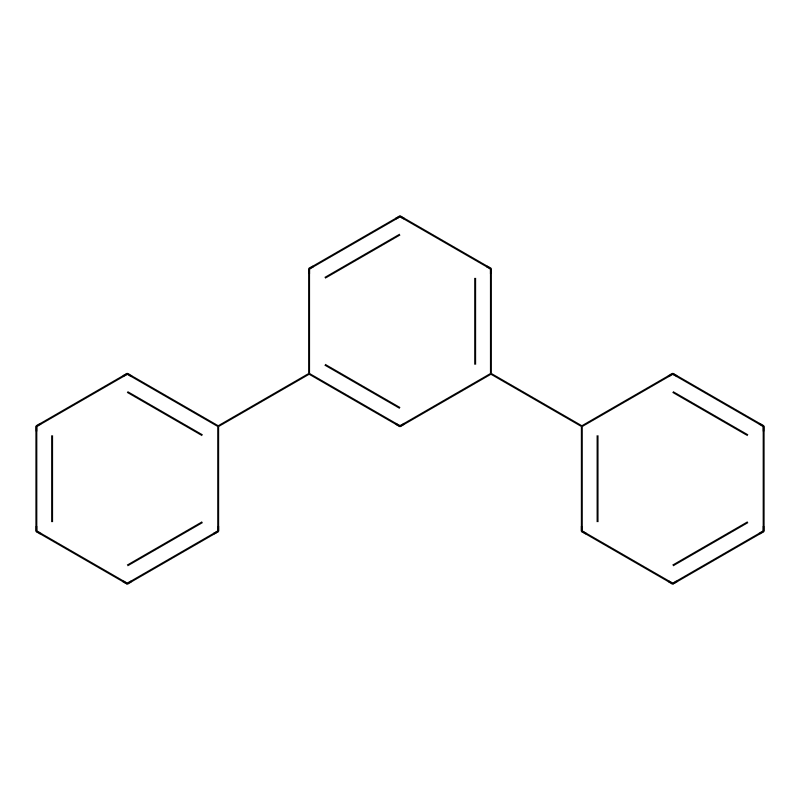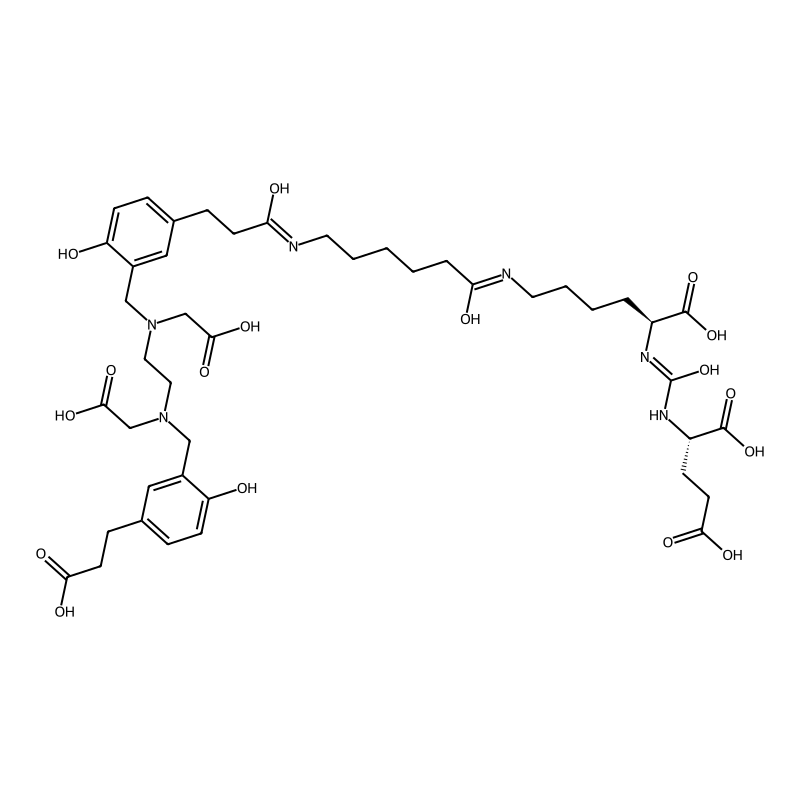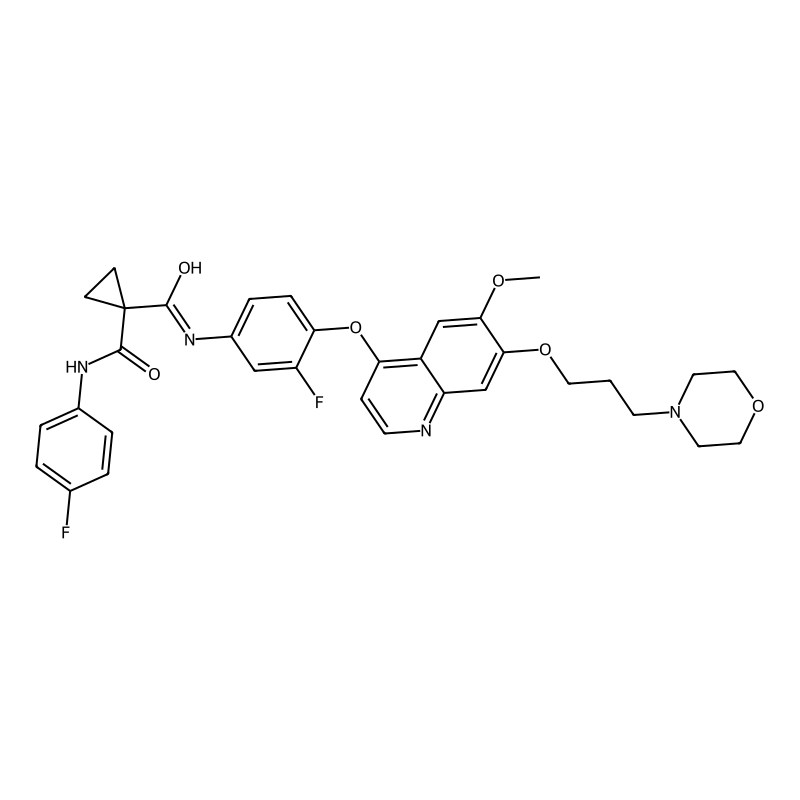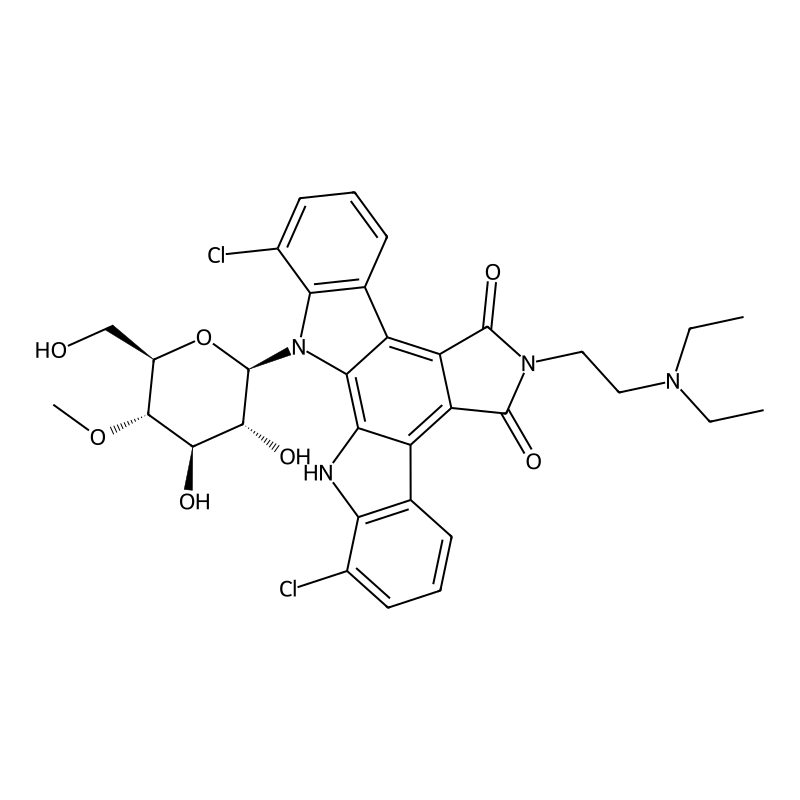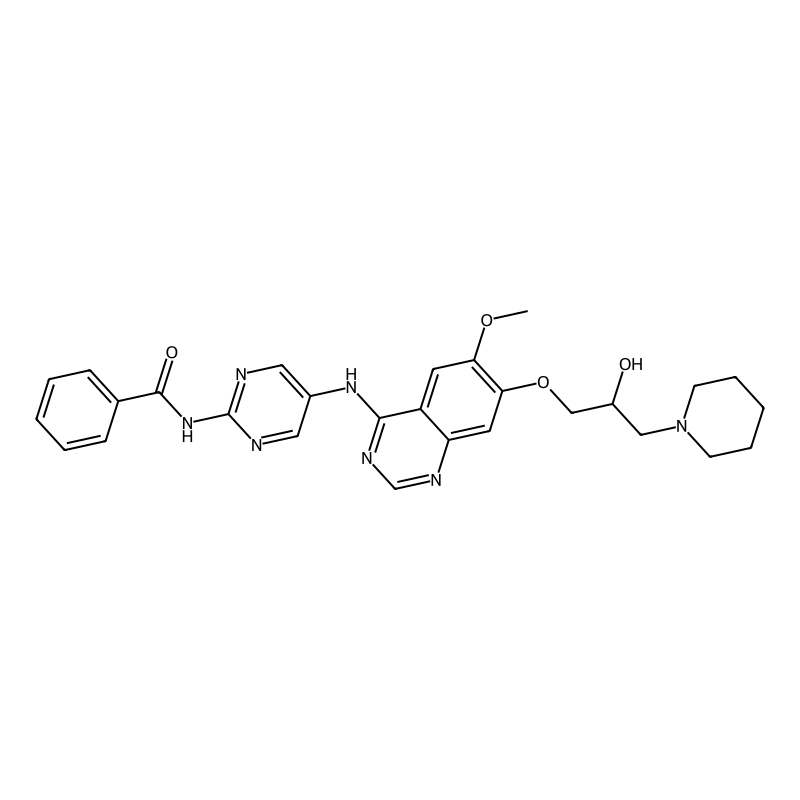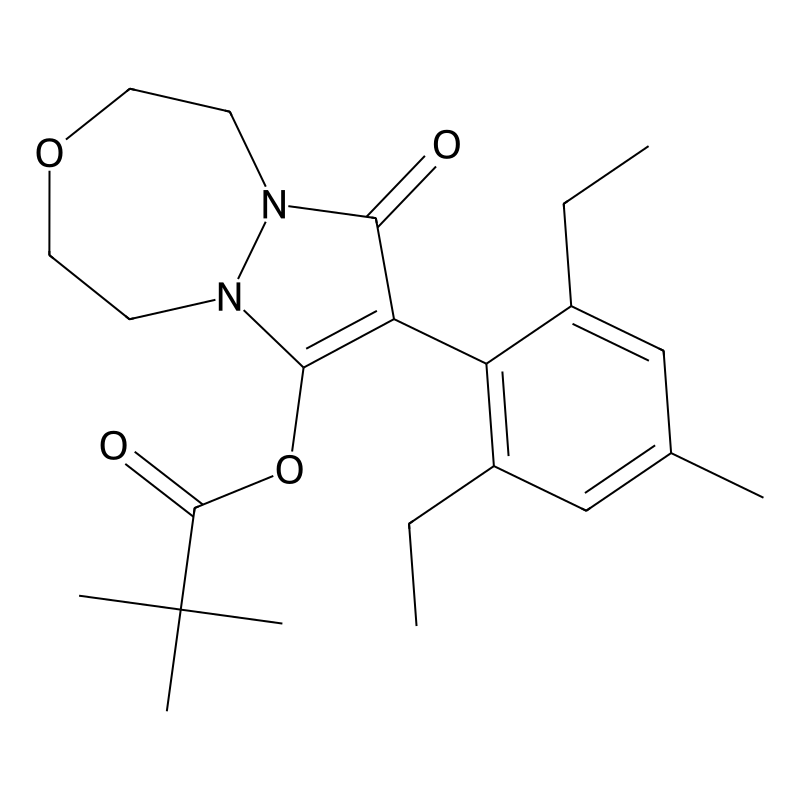Pentyl acetate
C7H14O2
CH3COO(CH2)4CH3
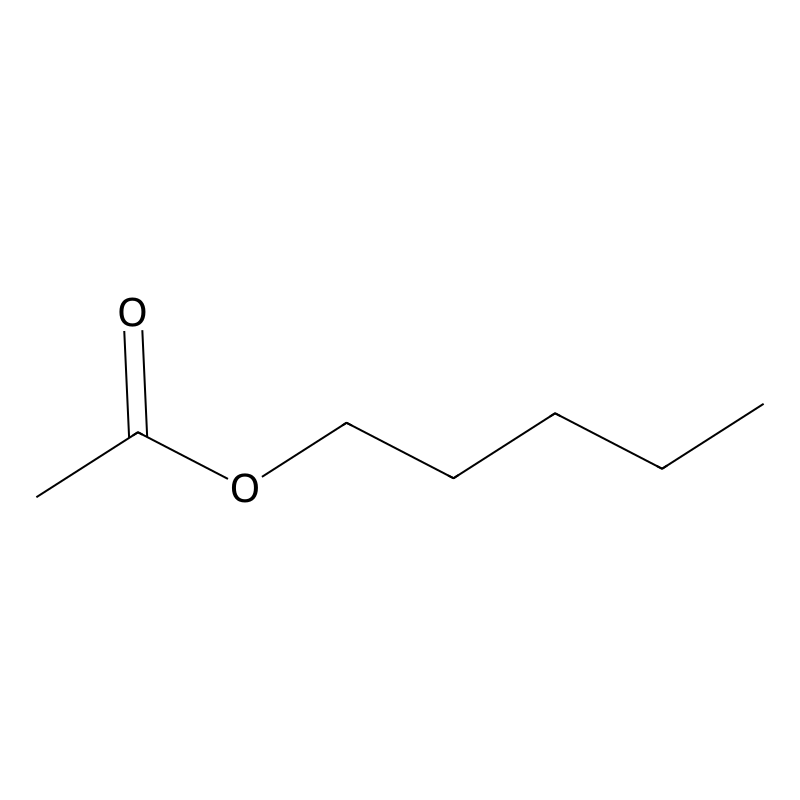
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C7H14O2
CH3COO(CH2)4CH3
Molecular Weight
InChI
InChI Key
SMILES
solubility
Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride
In water, 1.73X10+3 mg/L at 25 °C
1.7 mg/mL at 20 °C
Solubility in water: poor
0.2%
Synonyms
Canonical SMILES
Olfactory Function Testing
Due to its distinct banana-like odor, pentyl acetate serves as a standard odorant in studies assessing olfactory function. Researchers utilize it to evaluate a person's ability to detect and identify smells []. This proves valuable in diagnosing smell disorders and tracking their progression.
Psychosocial Effects of Odor
Pentyl acetate also plays a role in research investigating the psychological effects of odors. Studies explore how specific scents, like pentyl acetate's banana aroma, can influence mood, behavior, and memory []. This knowledge can be applied in various fields, including marketing and environmental psychology.
Pentyl acetate is a clear, colorless liquid with a boiling point of approximately 144.86 °C and a flash point of 40 °C . It has a relatively low solubility in water (about 1.6 g/L at 20 °C) but is soluble in organic solvents . The compound is produced through the esterification reaction between acetic acid and 1-pentanol, resulting in the formation of pentyl acetate and water .
Pentyl acetate is considered a flammable liquid with a moderate flashpoint. Exposure to high concentrations can cause irritation to the eyes, nose, and respiratory tract [4]. Prolonged or repeated skin contact can lead to dermatitis [4]. While not acutely toxic, excessive inhalation can cause central nervous system depression and narcosis [4].
Important safety precautions include:
- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling the compound [4].
- Ensuring proper ventilation in the workspace [4].
- Storing the compound in a cool, dry, and well-ventilated place away from heat sources and open flames [4].
Data source:
- Esterification: The reaction of acetic acid with 1-pentanol produces pentyl acetate and water. This reaction is catalyzed by an acid and is exothermic in nature .
- Hydrolysis: In the presence of water and an acid or base, pentyl acetate can hydrolyze back into acetic acid and 1-pentanol.
- Transesterification: Pentyl acetate can react with another alcohol to form a different ester and the corresponding alcohol.
Pentyl acetate exhibits biological activities that may influence human health. Exposure to this compound can lead to symptoms such as dermatitis, central nervous system depression, and irritation of the eyes and respiratory tract . Additionally, pentyl acetate has been studied for its potential role as a metabolite in various biological processes .
The primary methods for synthesizing pentyl acetate include:
- Direct Esterification: This method involves the reaction of acetic acid with 1-pentanol under acidic conditions. The reaction typically requires heating and may require a catalyst such as sulfuric acid for improved yields .
- Using Acetic Anhydride: Another approach involves reacting acetic anhydride with 1-pentanol, which can lead to higher yields due to the complete conversion of reactants without reaching equilibrium .
Pentyl acetate finds extensive use across various industries:
- Flavoring Agent: It is widely utilized in food products for its fruity flavor.
- Solvent: Due to its solvent properties, it is used in paints, coatings, lacquers, and adhesives.
- Fragrance: Its pleasant aroma makes it a popular ingredient in perfumes and air fresheners.
- Chemical Intermediate: Pentyl acetate serves as a precursor for other chemical compounds in synthetic processes.
Research on pentyl acetate's interactions primarily focuses on its safety profile and potential health effects. Studies indicate that while it is generally safe when handled properly, exposure can lead to irritation or more severe effects depending on concentration and duration of exposure . Its interactions with other chemicals can also lead to exothermic reactions under certain conditions.
Pentyl acetate shares similarities with several other esters. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Odor Description | Boiling Point (°C) | Solubility in Water (g/L) |
|---|---|---|---|---|
| Pentyl Acetate | C7H14O2 | Banana-like | 144.86 | 1.6 |
| Isopentyl Acetate | C7H14O2 | Similar fruity | 148 | 0.9 |
| Butyl Acetate | C6H12O2 | Fruity | 126 | 0.8 |
| Ethyl Acetate | C4H8O2 | Sweet | 77 | Miscible |
Uniqueness of Pentyl Acetate
Pentyl acetate stands out due to its specific fruity aroma that closely resembles bananas or apples, making it particularly desirable for flavoring applications. Its synthesis from 1-pentanol also differentiates it from other esters derived from different alcohols.
Physical Description
Liquid
Colorless liquid with a persistent banana-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a persistent banana-like odor.
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
149.2 °C
149.00 to 150.00 °C. @ 760.00 mm Hg
149 °C
295 °F
301 °F
Flash Point
91 °F
77 °F (25 °C) (CLOSED CUP)
60 °F (16 °C) (Closed cup)
25 °C c.c.
91 °F (n-), 106 °F (all isomers), 69 °F (iso-)
77 °F
Heavy Atom Count
Vapor Density
Relative vapor density (air = 1): 4.5
Density
0.8756 at 20 °C
Relative density (water = 1): 0.88
0.88
LogP
2.30
log Kow = 2.30
2.18
Odor
Odor Threshold
Odor Threshold High: 7.3 [mmHg]
Detection odor threshold from AIHA (mean = 0.052 ppm)
0.6 to 39 mg/cu m in air; 0.26 to 5 mg/L in water
Detection in air: 0.04-31.0 mg/cu m; detection in water: 0.08 ppm
Low: 0.0265 mg/cu m; High: 37.1 mg/cu m; Irritating concn: 530 mg/cu m.
Decomposition
Melting Point
-70.8 °C
-71 °C
-95 °F
UNII
GHS Hazard Statements
H226 (99.96%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
Vapor Pressure
3.5 [mmHg]
3.5 mm Hg at 25 °C /from experimentally derived coefficients/
Vapor pressure, kPa at 25 °C: 0.65
5.17 mmHg
4 mmHg
Pictograms

Flammable
Other CAS
Wikipedia
Biological Half Life
Use Classification
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Solvent
Methods of Manufacturing
General Manufacturing Information
All Other Basic Organic Chemical Manufacturing
Transportation Equipment Manufacturing
Acetic acid, pentyl ester: ACTIVE
Primary amyl acetate is a liquid mixture of the isomeric forms of pentyl acetate.
Analytic Laboratory Methods
Method: OSHA PV2142; Procedure: gas chromatography wth flame ionization detector; Analyte: n-amyl acetate; Matrix: air; Detection Limit: 10 ppb (55 ug/cu m).
Analyte: n-amyl acetate; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 mL CS2, stand 30 min; Range: 50 to 1575 mg/cu m at 10 L; Precision: 0.02; Est limit of detection: 0.02 mg/samp; Interferences: none /Esters/
The USA Environmental Protection Agency has proposed methods for analysis of volatile priority pollutants, such as amyl acetate, by gas chromatography/mass spectroscopy using purge-and-trap techniques.
Storage Conditions
Large quantities should be stored outdoors, in above ground storage tanks. Drums should be stored in a cool, well ventilated area. All storage containers should be grounded.
